C25-140

Description

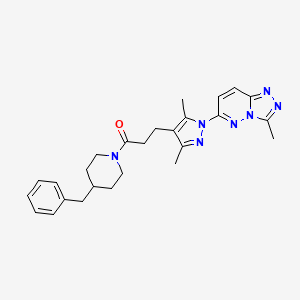

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVRXVHZGBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of C25-140

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of C25-140, a first-in-class, orally active, and selective small-molecule inhibitor of the TRAF6-Ubc13 protein-protein interaction. C25-140 presents a promising therapeutic strategy for autoimmune and chronic inflammatory diseases by targeting a key node in inflammatory signaling pathways.

Core Mechanism of Action

C25-140 directly binds to the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6), sterically hindering its interaction with the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3][4][5] This inhibition is critical because the TRAF6-Ubc13 complex is responsible for the synthesis of Lys63-linked polyubiquitin chains, a non-degradative ubiquitination event that serves as a scaffold for the recruitment and activation of downstream signaling proteins.[2][6] By disrupting the formation of these chains, C25-140 effectively attenuates the activation of the canonical NF-κB pathway, a central regulator of inflammatory and immune responses.[1][2][4] This targeted inhibition has been demonstrated to be effective in various immune and inflammatory signaling pathways, including those initiated by pro-inflammatory cytokines, innate immunity receptors, and antigen receptors.[2][4]

Signaling Pathways Affected by C25-140

The inhibitory action of C25-140 on the TRAF6-Ubc13 interaction has significant downstream effects on multiple signaling cascades that are crucial in the pathogenesis of autoimmune diseases. TRAF6 is a common signaling intermediate for the Interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily and the TNF receptor (TNFR) superfamily.[7]

C25-140 has been shown to efficiently inhibit receptor signaling mediated by IL-1β and TNFα.[1][2][6] It also impacts the T-cell receptor (TCR)-mediated immune response.[2][6] The mechanism involves the reduction of TRAF6 auto-ubiquitination, which in turn leads to decreased phosphorylation of IκBα and subsequent inhibition of NF-κB nuclear translocation and target gene expression.[1][2][3] This ultimately results in reduced secretion of NF-κB-driven inflammatory cytokines such as TNFα and IL-6.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity and pharmacokinetic properties of C25-140.

Table 1: In Vitro Activity of C25-140

| Parameter | Value | Cell Line/System | Conditions |

| Inhibition of TRAF6-mediated ubiquitin chain formation | 10-30 µM | In vitro | 2 hours |

| Reduction of TNFα-induced IκBα phosphorylation | Concentration-dependent | Various cell lines | - |

| Inhibition of NF-κB target gene expression | Concentration-dependent | Various cell lines | - |

Table 2: In Vivo Efficacy of C25-140 in Mouse Models

| Mouse Model | Administration Route | Dosage | Duration | Outcome |

| Imiquimod-induced psoriasis | Topical | ~1.5 mg/kg | Twice daily for 6 days | Ameliorated symptoms of psoriasis.[1][2] |

| Collagen-induced arthritis (CIA) | Intraperitoneal (i.p.) | 6-14 mg/kg | Twice daily for 14 days | Dose-dependent improvement of RA disease outcome, including reduced inflammation and structural damage.[1] |

Table 3: Pharmacokinetic Parameters of C25-140 in Mice

| Administration Route | Dosage | Cmax | AUC | t1/2 | Vd |

| Intravenous (i.v.) | 10 mg/kg | 9.7 µg/mL | 274,083 ngmin/mL | 80.62 min | 4.13 L/kg |

| Intraperitoneal (i.p.) | 10 mg/kg | 4.2 µg/mL | 100,000 ngmin/mL | 184 min | 25.6 L/kg |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of C25-140.

Co-Immunoprecipitation to Assess TRAF6-Ubc13 Interaction

This assay is designed to determine the effect of C25-140 on the interaction between TRAF6 and Ubc13 in a cellular context.

-

Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency and then transfected with a plasmid encoding HA-tagged TRAF6.

-

Compound Treatment: Following transfection, cells are treated with C25-140 at various concentrations or with a vehicle control (e.g., DMSO).

-

Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with anti-HA antibody-conjugated beads to pull down the HA-TRAF6 protein complexes.

-

Washing: The beads are washed multiple times to remove non-specific binding proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against HA (to detect TRAF6) and Ubc13 to assess the amount of co-immunoprecipitated Ubc13.

-

Quantification: The band intensities for Ubc13 are normalized to the corresponding HA-TRAF6 band intensities to quantify the effect of C25-140 on the interaction.[2][3][5]

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of TRAF6 in the presence of C25-140.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a complex), ubiquitin, ATP, and recombinant TRAF6.

-

Compound Addition: C25-140 is added to the reaction mixture at various concentrations. A vehicle control is also included.

-

Initiation and Incubation: The reaction is initiated by the addition of TRAF6 and incubated at 37°C for a specified time (e.g., 60-90 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Western Blotting: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against ubiquitin to detect the formation of polyubiquitin chains. A dose-dependent reduction in the ubiquitin smear indicates inhibition of TRAF6 activity.[3]

Cell-Based NF-κB Signaling Assays (IκBα Phosphorylation)

This assay evaluates the effect of C25-140 on the upstream signaling events leading to NF-κB activation.

-

Cell Culture and Treatment: A suitable cell line (e.g., MEF or HeLa) is cultured and pre-treated with C25-140 or a vehicle control for a specified time.

-

Stimulation: The cells are then stimulated with an NF-κB activator such as IL-1β or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.[2][3]

-

Cell Lysis and Western Blotting: Cells are lysed, and the lysates are subjected to Western blotting using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Quantification: The levels of p-IκBα are normalized to total IκBα or the loading control to determine the inhibitory effect of C25-140.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the initial screening to the in vivo validation of C25-140.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

C25-140: A Targeted Inhibitor of the NF-κB Pathway

A Technical Guide on the Mechanism and Application of a First-in-Class TRAF6-Ubc13 Inhibitor

This technical guide provides an in-depth analysis of C25-140, a novel small-molecule inhibitor, and its role in the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

The NF-κB signaling cascade is a cornerstone of the immune and inflammatory response.[1] Its dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases.[2] A key regulator in this pathway is the TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][3] TRAF6, in concert with the E2 conjugating enzyme complex Ubc13–Uev1a, generates Lys63-linked polyubiquitin chains, a critical step for signal propagation leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[4][5] The protein-protein interaction (PPI) between TRAF6 and Ubc13 is therefore a prime target for therapeutic intervention.[2][4]

C25-140 has been identified as a first-in-class, selective inhibitor that directly targets this TRAF6-Ubc13 interaction, offering a promising strategy for combating diseases driven by aberrant NF-κB signaling.[3][6][7][8]

Core Mechanism of C25-140 Action

C25-140 functions by directly binding to TRAF6, thereby physically obstructing its interaction with the E2 conjugating enzyme Ubc13.[4][6][8][9] This disruption is the linchpin of its inhibitory effect. By preventing the TRAF6-Ubc13 association, C25-140 effectively attenuates the E3 ligase activity of TRAF6.[3][10]

The immediate downstream consequence is a dose-dependent reduction in TRAF6 auto-ubiquitination, a necessary step for its full activation.[3][11] This impairment halts the signaling cascade that leads to the activation of the IKK complex.[3][5] As a result, the phosphorylation of IκBα at Ser32 and Ser36 is diminished.[3][11][12] Unphosphorylated IκBα remains bound to NF-κB dimers (typically p50/RelA) in the cytoplasm, preventing their translocation to the nucleus.[13][14] This cytoplasmic sequestration of NF-κB blocks the transcription of a host of pro-inflammatory genes, cytokines, and chemokines, effectively dampening the inflammatory response.[3][11]

Caption: The Canonical NF-κB Signaling Pathway.

Caption: C25-140 Mechanism of NF-κB Pathway Inhibition.

Quantitative Data Summary

The inhibitory effects of C25-140 have been characterized in a variety of in vitro and cellular assays.

Table 1: In Vitro and Cellular Activity of C25-140

| Assay Type | System/Cell Line | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| In Vitro Ubiquitination | Recombinant TRAF6, Ubc13/Uev1a | - | Dose-dependent reduction of TRAF6-mediated ubiquitin chain formation. | [8][9] |

| TRAF6-Ubc13 Interaction | HEK293T cells (Co-IP) | - | Dose-dependent reduction of Ubc13 co-immunoprecipitating with TRAF6. | [3][9] |

| TRAF6 Auto-ubiquitination | MEF cells | IL-1β | Dose-dependent reduction of TRAF6 auto-ubiquitination. | [3][11] |

| IκBα Phosphorylation | MEF cells | IL-1β | Dose-dependent decrease in p-IκBα levels. | [3][11] |

| IκBα Phosphorylation | Jurkat T-cells | PMA/Ionomycin | Dose-dependent decrease in p-IκBα levels. | [3][11] |

| Gene Expression | MEF cells | IL-1β, TNFα | Diminished expression of NF-κB target genes (ICAM-1, A20). | [3] |

| Cytokine Secretion | Jurkat T-cells | PMA/Ionomycin | Attenuated secretion of IL-2 and TNFα. | [3][11] |

| Cytokine Secretion | Human PBMCs | IL-1β | Reduced secretion of TNFα and IL-6. | [3] |

| Cytokine Secretion | Human PBMCs | LPS | Reduced secretion of IL-1β and TNFα. | [3] |

| Cell Viability | MEF, Jurkat T-cells | - | No substantial influence on cell viability at concentrations up to 50 μM. |[3][15] |

Table 2: Selectivity Profile of C25-140

| Target Class | Target | Effect | Note | Reference |

|---|---|---|---|---|

| E3 Ligase | TRAF6 | Inhibited | Primary target; disrupts K63-linked ubiquitination. | [3][4][10] |

| cIAP1 | Inhibited | Also a RING E3 ligase generating K63 ubiquitin chains. | [3][4] | |

| MDM2 | Not Inhibited | Generates K48-linked chains. | [3][10][11][16] | |

| TRIM63 | Not Inhibited | Generates K48-linked chains. | [3][10][11][16] | |

| RNF4 | Not Inhibited | SUMO-targeted ubiquitin ligase. | [3][10][11][16] | |

| ITCH | Not Inhibited | HECT-type E3 ligase. | [3][10][11][16] | |

| E6AP | Not Inhibited | HECT-type E3 ligase. | [3][10][11][16] |

| E1/E2 Enzymes | Various E1/E2 reactions | Not Inhibited | C25-140 acts on the E3 ligase side of the PPI. |[3][10] |

The inhibition of TNFα signaling by C25-140, which is not typically TRAF6-dependent, is explained by its off-target activity against cIAP1, a key regulator in the TNFα receptor pathway.[3] However, C25-140 does not interfere with the formation of Lys48-linked polyubiquitin chains, which are crucial for cellular protein homeostasis.[3]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize C25-140.

1. Co-Immunoprecipitation (Co-IP) for TRAF6-Ubc13 Interaction

-

Objective: To demonstrate that C25-140 disrupts the interaction between TRAF6 and Ubc13 within a cellular context.

-

Methodology:

-

Cell Culture and Lysis: Culture HEK293T cells and transfect with HA-tagged TRAF6. Treat cells with C25-140 or a vehicle control (DMSO) for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with anti-HA antibody-conjugated beads overnight at 4°C to pull down HA-TRAF6 and its interacting partners.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with primary antibodies against HA (to confirm TRAF6 pulldown) and endogenous Ubc13. Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

-

Analysis: Quantify the band intensity of co-immunoprecipitated Ubc13 relative to the amount of immunoprecipitated HA-TRAF6. A reduction in the Ubc13 signal in C25-140-treated samples indicates inhibition of the interaction.[3]

-

2. In Vitro Ubiquitination Assay

-

Objective: To directly measure the effect of C25-140 on the enzymatic activity of TRAF6.

-

Methodology:

-

Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a), ubiquitin, ATP, and recombinant TRAF6.

-

Inhibitor Addition: Add varying concentrations of C25-140 or a vehicle control to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding TRAF6 and incubate at 30-37°C for 60-90 minutes to allow for ubiquitin chain formation.

-

Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot using an antibody specific for ubiquitin or TRAF6.

-

Analysis: The formation of high-molecular-weight smears or distinct bands corresponding to polyubiquitinated TRAF6 indicates E3 ligase activity. A dose-dependent decrease in this signal in the presence of C25-140 demonstrates its inhibitory effect.[9][11]

-

3. Western Blot for IκBα Phosphorylation

-

Objective: To assess the downstream impact of C25-140 on a key NF-κB pathway activation marker.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MEFs, Jurkat T-cells) and allow them to adhere or stabilize. Pre-treat the cells with various concentrations of C25-140 for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-1β or TNFα) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.

-

Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer with inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).

-

Analysis: Quantify the p-IκBα band intensity and normalize it to the total IκBα and/or the loading control. A reduction in normalized p-IκBα levels in C25-140-treated cells indicates pathway inhibition.[3][11]

-

Caption: General Experimental Workflow for Assessing C25-140 Activity.

Conclusion and Future Directions

C25-140 is a potent and fairly selective small-molecule inhibitor that successfully targets the protein-protein interaction between TRAF6 and Ubc13.[3][4] By disrupting this key step, it effectively impedes NF-κB activation across various immune and inflammatory signaling pathways.[2][3] Its efficacy has been demonstrated in multiple cell types, including primary human cells, and it has shown therapeutic potential by ameliorating disease outcomes in preclinical mouse models of psoriasis and rheumatoid arthritis.[2][3][8]

As a first-in-class inhibitor, C25-140 not only represents a promising lead for the development of novel therapeutics for autoimmune and chronic inflammatory diseases but also serves as an invaluable chemical probe to further dissect the role of the ubiquitin system in immune signaling.[2][3] Future research may focus on optimizing its selectivity to avoid off-target effects (e.g., on cIAP1), improving its pharmacokinetic properties, and exploring its therapeutic utility in a broader range of NF-κB-driven pathologies.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. molnova.cn [molnova.cn]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Modulatory Effects of C25-140 on Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C25-140 is a first-in-class small molecule inhibitor that selectively targets the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). This interaction is a critical node in the signal transduction of several key pro-inflammatory cytokines, leading to the activation of the nuclear factor-κB (NF-κB) pathway. By disrupting the TRAF6-Ubc13 complex, C25-140 effectively impedes the formation of lysine 63-linked polyubiquitin chains, a crucial step in the propagation of inflammatory signals. This technical guide provides an in-depth overview of the mechanism of action of C25-140, its effects on various cytokine signaling pathways, and detailed protocols for key experiments used to characterize its activity. The presented data demonstrates the potential of C25-140 as a therapeutic agent for autoimmune and chronic inflammatory diseases.

Introduction

Chronic inflammation is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis and psoriasis.[1] A central mediator of inflammatory responses is the transcription factor NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. The E3 ubiquitin ligase TRAF6 plays a pivotal role in bridging signals from various immune receptors, such as the Interleukin-1 receptor (IL-1R), Toll-like receptors (TLRs), and the T-cell receptor (TCR), to the canonical NF-κB pathway.[2][3]

A key step in TRAF6-mediated signaling is its interaction with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1a, which catalyzes the formation of lysine 63-linked polyubiquitin chains.[3] These non-degradative ubiquitin chains serve as a scaffold for the recruitment and activation of downstream signaling complexes, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[4]

C25-140 was identified through a high-throughput screening campaign as a potent inhibitor of the TRAF6-Ubc13 protein-protein interaction.[1][4] This guide details the effects of C25-140 on cytokine signaling cascades, presenting quantitative data on its inhibitory activity and providing comprehensive experimental protocols to facilitate further research and development.

Mechanism of Action of C25-140

C25-140 directly binds to TRAF6, thereby sterically hindering its interaction with Ubc13.[4] This disruption prevents the TRAF6-mediated synthesis of K63-linked polyubiquitin chains, a critical step for the recruitment and activation of downstream signaling molecules in the NF-κB pathway. The inhibition of this key upstream event leads to a broad-spectrum anti-inflammatory effect by attenuating the signaling of multiple pro-inflammatory cytokines.

Caption: C25-140 inhibits the interaction between TRAF6 and Ubc13.

Data Presentation: Quantitative Effects of C25-140

The inhibitory effects of C25-140 on various cytokine-induced signaling events have been quantified in a range of in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of TRAF6-Ubc13 Interaction

| Assay Type | Metric | Value | Reference |

| AlphaScreen | IC₅₀ | ~5 µM | [4] |

Table 2: Inhibition of Cytokine-Induced NF-κB Pathway Activation

| Cell Type | Stimulus | Endpoint Measured | Inhibition by C25-140 | Reference |

| MEF | IL-1β | IκBα Phosphorylation | Dose-dependent reduction | [4] |

| MEF | IL-1β | NF-κB Target Gene Expression (ICAM-1, A20) | Significant decrease | [4] |

| Jurkat T-cells | PMA/Ionomycin | IκBα Phosphorylation | Dose-dependent reduction | [4] |

Table 3: Reduction of Inflammatory Cytokine Secretion

| Cell Type | Stimulus | Cytokine Measured | % Reduction with C25-140 (Concentration) | Reference |

| Human PBMCs | IL-1β | TNFα | ~50-70% (10 µM) | [2] |

| Human PBMCs | IL-1β | IL-6 | ~40-60% (10 µM) | [2] |

| Human PBMCs | LPS | TNFα | ~60-80% (10 µM) | [2] |

| Human PBMCs | anti-CD3/CD28 | IFNγ | ~30-50% (10 µM) | [2] |

| Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 (mRNA) | Dose-dependent reduction | [2] |

| Murine CD4+ T-cells | anti-CD3/CD28 | IL-2 (protein) | Dose-dependent reduction | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TRAF6-Ubc13 Interaction Assay (AlphaScreen)

This assay quantifies the inhibitory effect of C25-140 on the protein-protein interaction between TRAF6 and Ubc13.

-

Reagents:

-

His-tagged TRAF6 (RING domain)

-

GST-tagged Ubc13

-

Nickel Chelate AlphaScreen Acceptor beads (PerkinElmer)

-

Glutathione AlphaScreen Donor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

-

C25-140 dilutions in DMSO

-

-

Protocol:

-

Add 5 µL of His-TRAF6 and 5 µL of GST-Ubc13 to the wells of a 384-well OptiPlate (PerkinElmer).

-

Add serial dilutions of C25-140 or DMSO (vehicle control).

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of Nickel Chelate Acceptor beads and Glutathione Donor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision plate reader (PerkinElmer) with the AlphaScreen protocol.

-

Data is normalized to DMSO controls and IC₅₀ values are calculated using a non-linear regression model.

-

Caption: Workflow for the TRAF6-Ubc13 AlphaScreen assay.

Cellular IκBα Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated IκBα in mouse embryonic fibroblasts (MEFs) upon IL-1β stimulation.

-

Cell Culture and Treatment:

-

Plate MEF cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free DMEM for 4 hours.

-

Pre-treat cells with C25-140 or DMSO for 1 hour.

-

Stimulate cells with 10 ng/mL of murine IL-1β for 15 minutes.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20 µg of protein lysate on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify band intensities using ImageJ or similar software and normalize phospho-IκBα levels to total IκBα and a loading control (e.g., β-actin).

-

Cytokine Secretion Assay (ELISA)

This protocol is for measuring the secretion of inflammatory cytokines from primary human peripheral blood mononuclear cells (PBMCs).

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

-

Treatment and Stimulation:

-

Pre-treat cells with C25-140 or DMSO for 1 hour.

-

Stimulate cells with 10 ng/mL IL-1β or 100 ng/mL LPS for 24 hours.

-

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with a capture antibody against the cytokine of interest (e.g., anti-human TNFα) overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

In Vivo Efficacy of C25-140

The therapeutic potential of C25-140 has been evaluated in preclinical mouse models of autoimmune diseases.

Imiquimod-Induced Psoriasis Model

Topical application of C25-140 has been shown to ameliorate the symptoms of imiquimod-induced psoriasis in mice.[4]

-

Model Induction:

-

Daily topical application of imiquimod cream (5%) to the shaved back and ear of BALB/c mice for 6 consecutive days.

-

-

Treatment:

-

Topical application of C25-140 formulated in a suitable vehicle twice daily to the same areas.

-

-

Readouts:

-

Daily scoring of erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

Measurement of ear thickness using a caliper.

-

Histological analysis of skin biopsies for epidermal thickness and immune cell infiltration.

-

Measurement of pro-inflammatory cytokine levels (e.g., IL-17) in skin homogenates by ELISA.

-

Collagen-Induced Arthritis (RA) Model

Systemic administration of C25-140 has been demonstrated to reduce the severity of collagen-induced arthritis in mice, a model that recapitulates many features of human rheumatoid arthritis.[4]

-

Model Induction:

-

Immunization of DBA/1J mice with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster immunization 21 days later.

-

-

Treatment:

-

Prophylactic or therapeutic administration of C25-140 via intraperitoneal injection.

-

-

Readouts:

-

Regular scoring of clinical signs of arthritis (paw swelling, erythema, joint stiffness).

-

Histological analysis of joints for inflammation, cartilage damage, and bone erosion.

-

Measurement of serum levels of anti-collagen antibodies and inflammatory cytokines.

-

Signaling Pathways Affected by C25-140

C25-140 primarily impacts the NF-κB signaling pathway downstream of TRAF6-dependent receptors.

Caption: C25-140 targets TRAF6, a common element in multiple inflammatory pathways.

Conclusion

C25-140 is a potent and selective inhibitor of the TRAF6-Ubc13 interaction, representing a novel therapeutic strategy for targeting pathological NF-κB activation. By attenuating the signaling of key pro-inflammatory cytokines, C25-140 has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models of autoimmune disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of C25-140 and similar molecules targeting the TRAF6 signaling node.

References

C25-140: A Technical Whitepaper on the First-in-Class TRAF6-Ubc13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of C25-140, a novel small-molecule inhibitor targeting the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). All data presented herein is derived from publicly available research.

Introduction: Targeting a Key Node in Inflammatory Signaling

Constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a well-established hallmark of chronic inflammation and a variety of autoimmune diseases.[1][2] The E3 ubiquitin ligase TRAF6 serves as a critical signaling node, bridging signals from innate immunity, pro-inflammatory cytokines, and antigen receptors to the canonical NF-κB pathway.[2][3] A key event in this process is the interaction of TRAF6 with the E2-conjugating enzyme Ubc13, which facilitates the synthesis of Lys63-linked ubiquitin chains, a non-degradative signal essential for the propagation of inflammatory and immune responses.[1][4]

Genetic studies have demonstrated that disrupting the TRAF6-Ubc13 interaction can effectively reduce TRAF6 activity and subsequent NF-κB activation.[1][2] C25-140 emerged from a high-throughput screening campaign as the first small-molecule inhibitor specifically designed to disrupt this critical protein-protein interaction, offering a novel therapeutic strategy for autoimmune and chronic inflammatory diseases.[1][5]

Discovery and Initial Characterization

C25-140 was identified through a high-throughput screen of 25,000 small molecules.[6] The screening assay was designed to specifically detect inhibitors of the TRAF6-Ubc13 interaction.

High-Throughput Screening (HTS) Workflow

The discovery process involved a multi-step approach to identify and validate C25-140 as a potent and selective inhibitor.

References

- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

C25-140: A Targeted Approach to Modulating Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C25-140 is a first-in-class, selective small-molecule inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). By disrupting this key interaction, C25-140 effectively impedes the formation of Lys63-linked polyubiquitin chains, a critical step in the signal transduction of various immune and inflammatory pathways. This targeted mechanism of action results in the attenuation of both innate and adaptive immune responses, primarily through the inhibition of the canonical NF-κB signaling pathway. Preclinical studies have demonstrated the potential of C25-140 in ameliorating the symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis. This document provides a comprehensive overview of the core biology of C25-140, its impact on immune signaling, and detailed experimental methodologies for its characterization.

Introduction: The Role of TRAF6 in Immunity

TRAF6 is a unique E3 ubiquitin ligase that serves as a central signaling node for a diverse range of receptors, bridging both innate and adaptive immunity. It is the only member of the TRAF family that is essential for signal transduction downstream of the interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily and also plays a critical role in signaling from the TNF receptor (TNFR) superfamily and the T-cell receptor (TCR).[1][2][3]

Upon receptor activation, TRAF6 interacts with the E2 ubiquitin-conjugating enzyme complex, Ubc13-Uev1a, to catalyze the formation of Lys63-linked polyubiquitin chains on itself and other substrate proteins.[1] These non-degradative ubiquitin chains act as a scaffold to recruit and activate downstream signaling complexes, most notably the TAK1 kinase complex, which in turn activates the IKK complex, leading to the activation of the transcription factor NF-κB.[2][4] NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and other molecules that drive immune and inflammatory responses.[5][6]

Given its central role, the dysregulation of TRAF6 activity is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[5][6] Consequently, the development of small-molecule inhibitors that specifically target the E3 ligase activity of TRAF6 presents a promising therapeutic strategy.[4][6]

C25-140: Mechanism of Action

C25-140 was identified through a high-throughput screening approach as a potent inhibitor of the TRAF6-Ubc13 interaction.[4][5] Its mechanism of action is centered on its ability to directly bind to TRAF6, thereby sterically hindering its interaction with Ubc13.[1][7] This disruption prevents the formation of the catalytically active complex required for the synthesis of Lys63-linked polyubiquitin chains.[1][7]

The selectivity of C25-140 is a key feature. While it effectively inhibits TRAF6 and, to some extent, the structurally similar E3 ligase cIAP1, it does not significantly affect the activity of several other E3 ligases that utilize different ubiquitin linkage types, such as MDM2, TRIM63, ITCH, E6AP, and RNF4.[1][5] This specificity suggests that C25-140's effects are primarily mediated through the targeted inhibition of TRAF6-dependent signaling.

Impact on Innate Immunity

The innate immune system relies on the rapid detection of pathogens and danger signals through pattern recognition receptors (PRRs) such as TLRs. TRAF6 is a critical downstream effector for many of these receptors.[2] By inhibiting TRAF6, C25-140 effectively dampens innate immune responses.

In primary human peripheral blood mononuclear cells (PBMCs), C25-140 has been shown to reduce the secretion of NF-κB-driven inflammatory cytokines, such as TNFα and IL-6, following stimulation with the TLR4 agonist lipopolysaccharide (LPS).[5] Similarly, upon stimulation with IL-1β, a key pro-inflammatory cytokine that signals through the IL-1R, C25-140 treatment leads to a significant reduction in the expression of NF-κB target genes like ICAM-1 and A20.[4][5]

Quantitative Data: Inhibition of Innate Immune Signaling

| Cell Type | Stimulant | Cytokine/Gene Measured | C25-140 Concentration | % Inhibition (Approx.) | Reference |

| Human PBMCs | IL-1β | TNFα | 25 µM | 60-80% | [5] |

| Human PBMCs | IL-1β | IL-6 | 25 µM | 50-70% | [5] |

| Human PBMCs | LPS | IL-1β | 25 µM | 40-60% | [5] |

| Human PBMCs | LPS | TNFα | 25 µM | 50-75% | [5] |

| MEF cells | IL-1β | ICAM-1 mRNA | 25 µM | ~50% | [5] |

| MEF cells | IL-1β | A20 mRNA | 25 µM | ~60% | [5] |

Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.

Impact on Adaptive Immunity

TRAF6 also plays a crucial role in adaptive immunity, particularly in T-cell activation. The T-cell receptor (TCR) signaling cascade utilizes TRAF6 to activate NF-κB, which is essential for T-cell proliferation, differentiation, and cytokine production.[1]

C25-140 has demonstrated inhibitory effects on TCR-mediated signaling. In human PBMCs stimulated with anti-CD3/CD28 antibodies to mimic TCR activation, C25-140 treatment resulted in a dose-dependent reduction of IL-2 secretion.[5] Similar effects were observed in primary murine CD4+ T cells, where C25-140 decreased both IL-2 mRNA expression and protein secretion.[5]

Quantitative Data: Inhibition of Adaptive Immune Signaling

| Cell Type | Stimulant | Cytokine/Gene Measured | C25-140 Concentration | % Inhibition (Approx.) | Reference |

| Human PBMCs | anti-CD3/CD28 | IL-2 | 25 µM | 50-70% | [5] |

| Murine CD4+ T cells | anti-CD3/CD28 | IL-2 mRNA | 25 µM | ~60% | [5] |

| Murine CD4+ T cells | anti-CD3/CD28 | IL-2 protein | 25 µM | ~70% | [5] |

| Jurkat T-cells | PMA/Ionomycin | IL-2 | 25 µM | ~50% | [4] |

| Jurkat T-cells | PMA/Ionomycin | TNFα | 25 µM | ~40% | [4] |

Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of C25-140 has been evaluated in preclinical mouse models of autoimmune diseases.[4][5] In a model of imiquimod-induced psoriasis, topical application of C25-140 significantly reduced disease severity, as measured by cumulative score, ear thickness, scaling, and erythema.[5] This clinical improvement was associated with a downregulation of IL-17 expression in the affected tissue.[5] Furthermore, C25-140 has shown efficacy in a mouse model of rheumatoid arthritis.[1][6]

Experimental Protocols

Cell Culture and Stimulation

-

Human PBMCs: Isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Murine CD4+ T cells: Isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS). Cells are cultured in complete RPMI 1640 medium.

-

MEF and Jurkat T-cells: Maintained in DMEM or RPMI 1640, respectively, supplemented with 10% FBS and antibiotics.

-

Stimulation: Cells are pre-treated with C25-140 or DMSO (vehicle control) for 1-2 hours before stimulation with the respective agonists (e.g., IL-1β at 10 ng/mL, LPS at 100 ng/mL, anti-CD3/CD28 antibodies at 1 µg/mL each).

Cytokine Measurement (ELISA)

-

Supernatants from cell cultures are collected after a specified incubation period (e.g., 24 hours).

-

Cytokine concentrations (e.g., TNFα, IL-6, IL-2) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (qRT-PCR)

-

Total RNA is extracted from cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blotting for Signaling Proteins

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis is performed to quantify protein levels relative to a loading control.[4]

In Vivo Psoriasis Model

-

Psoriasis-like skin inflammation is induced in mice by daily topical application of imiquimod cream on the shaved back and ear.[5]

-

C25-140 is topically applied twice daily to the same areas.[5]

-

Disease severity is scored daily based on erythema, scaling, and thickness.[5]

-

At the end of the study, ear tissue is collected for cytokine analysis.[5]

Conclusion

C25-140 represents a promising therapeutic candidate for the treatment of autoimmune and chronic inflammatory diseases. Its targeted inhibition of the TRAF6-Ubc13 interaction provides a specific mechanism for dampening the overactive immune responses that drive these conditions. By affecting key signaling pathways in both innate and adaptive immunity, C25-140 has demonstrated significant efficacy in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting TRAF6 with C25-140 and similar molecules.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRAF6, a molecular bridge spanning adaptive immunity, innate immunity and osteoimmunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling C25-140: A Potent Inhibitor of the TRAF6-Ubc13 Interaction for Autoimmune Disease Research

A deep dive into the chemical structure, properties, and mechanism of action of C25-140, a promising small molecule for the study and potential treatment of autoimmune and inflammatory disorders.

Introduction

C25-140 is a first-in-class, small-molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[1][2] This interaction is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[1][3] By disrupting the TRAF6-Ubc13 complex, C25-140 effectively impedes the synthesis of Lys63-linked polyubiquitin chains, a key step in the activation of NF-κB.[4] This inhibitory action makes C25-140 a valuable tool for researchers studying the role of TRAF6 in various physiological and pathological processes, and a potential therapeutic lead for autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][3]

Chemical Structure and Properties

C25-140, with the chemical formula C₂₆H₃₁N₇O, possesses a molecular weight of 457.57 g/mol .[2] Its IUPAC name is 1-(4-benzylpiperidin-1-yl)-3-(3,5-dimethyl-1-(3-methyl-[5][6][7]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl)propan-1-one. The compound's structure is characterized by a central pyrazole ring linked to a triazolopyridazine moiety and a propanone chain further connected to a benzylpiperidine group.

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₁N₇O | [2] |

| Molecular Weight | 457.57 g/mol | [2] |

| CAS Number | 1358099-18-9 | |

| IUPAC Name | 1-(4-benzylpiperidin-1-yl)-3-(3,5-dimethyl-1-(3-methyl-[5][6][7]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl)propan-1-one | |

| Solubility | Soluble in DMSO and ethanol | |

| InChI Key | HFKVRXVHZGBRKF-UHFFFAOYSA-N |

Mechanism of Action: Targeting the NF-κB Signaling Pathway

C25-140 exerts its biological effects by directly binding to the E3 ubiquitin ligase TRAF6, thereby physically blocking its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1][8] This disruption is crucial as the TRAF6-Ubc13 complex is responsible for the synthesis of Lys63-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of downstream signaling proteins, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation.[4] By inhibiting this initial step, C25-140 effectively dampens the entire NF-κB signaling cascade.

While C25-140 is selective for the TRAF6-Ubc13 interaction, it has been noted to have some off-target activity against cIAP1, another E3 ligase involved in NF-κB signaling.

Figure 1: C25-140 Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by C25-140, which blocks the interaction between TRAF6 and Ubc13.

Experimental Protocols

In Vitro TRAF6-Ubc13 Interaction Assay (AlphaScreen)

A high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to screen for inhibitors of the TRAF6-Ubc13 interaction.

Methodology:

-

Reagents: Biotinylated TRAF6, Glutathione S-transferase (GST)-tagged Ubc13, Streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Procedure:

-

In a microplate, incubate biotinylated TRAF6 and GST-Ubc13 in the presence of varying concentrations of C25-140 or a vehicle control (e.g., DMSO).

-

Add Streptavidin-coated donor beads and anti-GST acceptor beads to the wells.

-

Incubate the plate in the dark to allow for bead-protein binding.

-

Excite the donor beads at 680 nm and measure the luminescent signal at 520-620 nm.

-

-

Principle: In the absence of an inhibitor, the interaction between TRAF6 and Ubc13 brings the donor and acceptor beads into close proximity, resulting in a detectable luminescent signal. C25-140 disrupts this interaction, leading to a decrease in the AlphaScreen signal.

Cellular TRAF6-Ubc13 Interaction Assay (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is used to confirm the inhibitory effect of C25-140 on the TRAF6-Ubc13 interaction within a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing HA-tagged TRAF6.

-

Treatment: Treat the transfected cells with varying concentrations of C25-140 or a vehicle control.

-

Cell Lysis: Lyse the cells in a suitable buffer to release cellular proteins.

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-HA antibody-conjugated beads to capture HA-TRAF6 and its interacting proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against HA (to detect TRAF6) and Ubc13 to assess the amount of co-precipitated Ubc13.

-

NF-κB Reporter Assay

This assay measures the downstream effect of C25-140 on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture mouse embryonic fibroblasts (MEFs) and transfect them with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Treatment: Pre-treat the cells with C25-140 or a vehicle control.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as interleukin-1β (IL-1β).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.

In Vivo Murine Model of Psoriasis

The imiquimod-induced psoriasis model in mice is used to evaluate the in vivo efficacy of C25-140.

Methodology:

-

Animal Model: Use BALB/c mice.

-

Induction of Psoriasis: Apply a daily topical dose of imiquimod cream (5%) to a shaved area on the back of the mice for several consecutive days to induce psoriasis-like skin inflammation.[6][9]

-

Treatment: Administer C25-140 either topically or systemically to a group of mice, while a control group receives a vehicle.

-

Assessment: Monitor the severity of the skin inflammation daily by scoring erythema (redness), scaling, and skin thickness.

-

Endpoint Analysis: At the end of the experiment, collect skin samples for histological analysis and measurement of inflammatory cytokine levels.

In Vivo Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a standard preclinical model for rheumatoid arthritis.

Methodology:

-

Animal Model: Use DBA/1J mice, which are susceptible to CIA.[5][7][10]

-

Induction of Arthritis:

-

Treatment: Once arthritis develops, treat the mice with C25-140 or a vehicle control.

-

Assessment: Monitor the development and severity of arthritis by scoring the inflammation in the paws.

-

Endpoint Analysis: Collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

Figure 2: Experimental Workflow for C25-140 Characterization. This diagram outlines the logical flow of experiments, from initial in vitro validation of the inhibitor's mechanism to its efficacy testing in relevant in vivo disease models.

Conclusion

C25-140 is a valuable chemical probe for dissecting the intricate role of the TRAF6-Ubc13 interaction in NF-κB signaling and its implications in inflammatory and autoimmune diseases. Its demonstrated efficacy in preclinical models of psoriasis and rheumatoid arthritis highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to utilize C25-140 in their investigations into the pathophysiology of these complex diseases.

References

- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between TRAF6 and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 11. chondrex.com [chondrex.com]

C25-140: A First-in-Class TRAF6-Ubc13 Inhibitor for Autoimmune Disease Research

An In-depth Technical Guide on the Preclinical Potential of C25-140

Introduction

Constitutive activation of the NF-κB signaling pathway is a key driver of chronic inflammation and a hallmark of numerous autoimmune diseases.[1][2] The E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6) plays a pivotal role in relaying signals from various immune receptors, including innate immunity receptors, pro-inflammatory cytokine receptors, and antigen receptors, to the canonical NF-κB pathway.[1][2][3] TRAF6, in conjunction with the E2 conjugating enzyme complex Ubc13-Uev1a, generates Lys63-linked ubiquitin chains that are essential for the propagation of inflammatory and immune signals.[4] Given its central role, TRAF6 has emerged as a compelling therapeutic target for autoimmune and chronic inflammatory disorders. This whitepaper provides a comprehensive technical overview of C25-140, a novel, first-in-class small-molecule inhibitor of the TRAF6-Ubc13 interaction, and explores its potential in autoimmune disease research and development.[1][4][5]

Mechanism of Action: Targeting the TRAF6-Ubc13 Interaction

C25-140 was identified through a high-throughput screening approach as a potent inhibitor of the protein-protein interaction between TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13.[1][5] The chemical structure of C25-140 is provided below.

Figure 1: Chemical Structure of C25-140

A visual representation of the C25-140 chemical structure.

C25-140 directly binds to TRAF6, thereby physically obstructing its interaction with Ubc13.[4][6] This disruption prevents the TRAF6-mediated formation of Lys63-linked polyubiquitin chains, a critical step in the activation of downstream signaling cascades, most notably the NF-κB pathway.[1][4] The targeted signaling pathway is illustrated in the diagram below.

C25-140 inhibits TRAF6-mediated NF-κB activation.

Preclinical Efficacy in Autoimmune Disease Models

C25-140 has demonstrated significant therapeutic potential in preclinical models of psoriasis and rheumatoid arthritis.[1][5]

Psoriasis Mouse Model

In an imiquimod (IMQ)-induced psoriasis mouse model, which activates TLR7 signaling through TRAF6, topical application of C25-140 led to a significant amelioration of disease symptoms.[1]

Table 1: Efficacy of C25-140 in an Imiquimod-Induced Psoriasis Mouse Model

| Parameter | Control (Vehicle) | C25-140 Treated | P-value |

| Cumulative Score | High | Significantly Reduced | < 0.05 |

| Thickness Score | High | Significantly Reduced | < 0.05 |

| Scaling | High | Significantly Reduced | < 0.05 |

| Erythema | High | Significantly Reduced | < 0.05 |

| Ear IL-17 Expression | High | Down-regulated | < 0.05 |

Data summarized from Brenke et al., 2018.[1]

-

Animal Model: Wild-type mice (n=8 per group).[5]

-

Induction of Psoriasis: Daily topical application of imiquimod (IMQ) cream to the shaved back and right ear of the mice.[1]

-

Treatment: Topical application of C25-140 twice daily at a dose of approximately 1.5 mg/kg per application to the same regions as IMQ application.[1]

-

Duration: 6 days.[1]

-

Readouts: Daily scoring of disease parameters (cumulative score, thickness, scaling, and erythema). Measurement of IL-17 cytokine levels in ear tissue at day 6.[1]

-

Statistical Analysis: Two-way ANOVA with Sidak's multiple-comparison test.[1]

Workflow for the psoriasis mouse model experiment.

Rheumatoid Arthritis Mouse Model

In a collagen-induced arthritis (CIA) mouse model, a preclinical model for rheumatoid arthritis, intraperitoneal administration of C25-140 significantly reduced the arthritic index.[1]

Table 2: Efficacy of C25-140 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Control (Vehicle) | C25-140 Treated |

| Average Arthritic Index | High | Significantly Reduced |

Data summarized from Brenke et al., 2018.[1]

-

Animal Model: Mice (n=10 per group).[1]

-

Induction of Arthritis: Initial immunization with collagen at day 0, followed by a booster injection at day 21.[1]

-

Treatment: Intraperitoneal application of C25-140 twice daily for 14 days, starting from day 28.[1]

-

Readouts: Scoring of arthritic index throughout the study. Histopathological analysis of limbs at the end of the treatment period.[1]

Workflow for the rheumatoid arthritis mouse model experiment.

In Vitro Activity and Selectivity

C25-140 has been shown to effectively inhibit NF-κB activation in various cell types, including primary human and murine cells.[1] It reduces the secretion of NF-κB-driven inflammatory cytokines such as TNFα and IL-6 upon stimulation with IL-1β or LPS in human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, C25-140 impairs IL-1β-induced IκBα phosphorylation and the expression of NF-κB target genes.[1][5]

Importantly, C25-140 exhibits a degree of selectivity. While it also affects cIAP1, another E3 ligase that generates Lys63-linked polyubiquitin chains, it does not significantly inhibit several other E3 ligases that build different types of polyubiquitin chains, such as MDM2, TRIM63, ITCH, E6AP, and RNF4.[4][7] This suggests that C25-140's inhibitory action is specific to a subset of E3 ligases.[4]

Table 3: In Vitro Effects of C25-140 on Pro-inflammatory Signaling

| Cell Type | Stimulus | Measured Effect | Result |

| MEF cells | IL-1β | TRAF6 auto-ubiquitination | Reduced |

| MEF cells | IL-1β | IκBα phosphorylation | Impaired |

| MEF cells | IL-1β | ICAM-1 and A20 expression | Diminished |

| Human PBMCs | IL-1β | TNFα and IL-6 secretion | Reduced |

| Human PBMCs | LPS | IL-1β and TNFα secretion | Reduced |

| Jurkat T-cells | PMA/Ionomycin | IκBα phosphorylation | Decreased |

| Jurkat T-cells | PMA/Ionomycin | IL-2 and TNFα secretion | Attenuated |

Data summarized from Brenke et al., 2018.[1][5]

Conclusion and Future Directions

C25-140 represents a significant advancement in the field of autoimmune disease research, being the first-in-class small-molecule inhibitor of the TRAF6-Ubc13 interaction.[1][4] Its ability to impede NF-κB activation and ameliorate disease in preclinical models of psoriasis and rheumatoid arthritis underscores the therapeutic potential of targeting TRAF6 E3 ligase activity.[1][5] The availability of a selective chemical probe like C25-140 provides a valuable tool for further dissecting the role of the ubiquitin system in immune signaling.[1] While C25-140's development is still in the early stages, the promising preclinical data warrant further investigation and optimization for potential clinical translation.[8] Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to pave the way for potential human clinical trials. As of now, there is no publicly available information on C25-140 entering clinical trials.

References

- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. molnova.cn [molnova.cn]

- 8. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity and Selectivity of C25-140 for TRAF6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the specificity and selectivity of the small molecule inhibitor C25-140 for TNF receptor-associated factor 6 (TRAF6). C25-140 is a first-in-class inhibitor that directly targets TRAF6, a key E3 ubiquitin ligase, preventing its interaction with the E2 conjugating enzyme Ubc13. This inhibition effectively curtails the formation of Lys63-linked polyubiquitin chains, a critical step in the activation of downstream signaling pathways, most notably the canonical NF-κB pathway. This document consolidates available quantitative data, details key experimental methodologies for assessing C25-140's activity, and visualizes the relevant biological and experimental frameworks.

Introduction to C25-140 and its Target, TRAF6

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a pivotal adaptor protein and E3 ubiquitin ligase that plays a crucial role in both the innate and adaptive immune systems.[1] It functions as a central signaling node for a variety of receptors, including the Toll-like receptor (TLR)/interleukin-1 receptor (IL-1R) superfamily and members of the TNF receptor superfamily.[1] Upon activation, TRAF6, in concert with the E2 ubiquitin-conjugating enzyme complex Ubc13-Uev1a, catalyzes the synthesis of Lys63 (K63)-linked polyubiquitin chains on itself and other substrate proteins.[1] These non-degradative ubiquitin chains serve as a scaffold to recruit and activate downstream kinases, such as TGF-β-activated kinase 1 (TAK1), leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.

Given the central role of TRAF6 in inflammatory and immune responses, its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases and cancers. Consequently, TRAF6 has emerged as a promising therapeutic target. C25-140 was identified through a high-throughput screening campaign as a small molecule inhibitor of the TRAF6-Ubc13 protein-protein interaction.[2] By directly binding to TRAF6, C25-140 allosterically inhibits its E3 ligase activity, thereby blocking downstream inflammatory signaling.

Mechanism of Action of C25-140

C25-140 is a first-in-class, fairly selective inhibitor that directly binds to TRAF6, blocking its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1] This disruption prevents the formation of Lys63-linked polyubiquitin chains, which are essential for the activation of downstream signaling cascades, particularly the NF-κB pathway.[1] The inhibitory action of C25-140 has been demonstrated to effectively reduce TRAF6-mediated ubiquitin chain formation in vitro and impede NF-κB activation in various immune and inflammatory signaling pathways in both primary human and murine cells.[3]

Figure 1: Mechanism of Action of C25-140. This diagram illustrates how C25-140 binds to TRAF6, thereby inhibiting the interaction with Ubc13 and subsequent Lys63-linked polyubiquitination and NF-κB activation.

Data Presentation: Specificity and Selectivity Profile

The following tables summarize the available quantitative data on the inhibitory activity of C25-140. It is important to note that specific IC50 and Kd values for the direct interaction of C25-140 with TRAF6 and cIAP1 are not consistently reported in the publicly available literature. The provided data is based on functional assays described in the cited literature.

Table 1: In Vitro Inhibitory Activity of C25-140

| Target Interaction | Assay Type | Effective Concentration | Reference |

| TRAF6-Ubc13 | In vitro ubiquitination assay | 10-30 µM | [4] |

| cIAP1 | In vitro ubiquitination assay | Inhibition observed | [1] |

Table 2: Cellular Activity of C25-140

| Cellular Process | Cell Type(s) | Effective Concentration | Reference |

| Inhibition of IL-1β-induced NF-κB activation | MEF cells | Dose-dependent | [3] |

| Inhibition of TNFα-induced NF-κB activation | MEF cells | Dose-dependent | [2] |

| Inhibition of LPS-induced cytokine secretion | Human PBMCs | Dose-dependent | [3] |

| Inhibition of TCR-induced cytokine secretion | Human Jurkat T-cells, Primary murine T-cells | Dose-dependent | [3] |

Table 3: Selectivity Profile of C25-140 Against Other E3 Ligases

| E3 Ligase | Ubiquitin Linkage Type | C25-140 Activity | Reference |

| MDM2 | K48-linked | No significant inhibition | [1][2] |

| TRIM63 | K48-linked | No significant inhibition | [1][2] |

| ITCH | Not specified | No significant inhibition | [1][2] |

| E6AP | Not specified | No significant inhibition | [1][2] |

| RNF4 | Not specified | No significant inhibition | [1][2] |

TRAF6 Signaling Pathways and Interruption by C25-140

TRAF6 is a critical mediator in multiple signaling pathways that culminate in the activation of NF-κB and MAPKs. The diagram below outlines a generalized TRAF6-mediated signaling cascade and the point of inhibition by C25-140.

Figure 2: TRAF6 Signaling Pathway and C25-140 Inhibition. This diagram shows the canonical NF-κB signaling pathway initiated by TLR/IL-1R, with TRAF6 as a central mediator. C25-140 inhibits the E3 ligase activity of TRAF6, preventing downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and selectivity of C25-140.

In Vitro Ubiquitination Assay

This assay is used to directly assess the inhibitory effect of C25-140 on the E3 ligase activity of TRAF6.

Materials:

-

Recombinant human E1 (UBE1)

-

Recombinant human E2 (Ubc13/Uev1a)

-

Recombinant human TRAF6 (RING-domain containing fragment)

-

Human ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

C25-140 (dissolved in DMSO)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-ubiquitin antibody, anti-TRAF6 antibody

Procedure:

-

Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a), ubiquitin, and ATP in ubiquitination buffer.

-

Add recombinant TRAF6 to the reaction mixture.

-

Add C25-140 at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the reaction tubes. A DMSO-only control should be included.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains and with an anti-TRAF6 antibody to visualize TRAF6 auto-ubiquitination.

-

Analyze the results by comparing the intensity of the ubiquitin smear in the C25-140-treated samples to the DMSO control.

Figure 3: In Vitro Ubiquitination Assay Workflow. A flowchart outlining the key steps in assessing the inhibitory effect of C25-140 on TRAF6 E3 ligase activity in vitro.

Co-Immunoprecipitation (Co-IP)

This technique is employed to demonstrate that C25-140 disrupts the interaction between TRAF6 and Ubc13 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for HA-tagged TRAF6

-

C25-140 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-HA antibody or beads

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-HA antibody, anti-Ubc13 antibody

Procedure:

-

Transfect HEK293T cells with HA-tagged TRAF6 expression vector.

-

Allow cells to express the protein for 24-48 hours.

-

Treat the cells with C25-140 at various concentrations (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 4-6 hours). Include a DMSO control.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of TRAF6 and with an anti-Ubc13 antibody to detect the co-immunoprecipitated endogenous Ubc13.

-

A reduction in the amount of co-immunoprecipitated Ubc13 in the C25-140-treated samples indicates disruption of the TRAF6-Ubc13 interaction.

NF-κB Reporter Assay

This cell-based assay quantifies the inhibitory effect of C25-140 on NF-κB transcriptional activity.

Materials:

-

A cell line stably or transiently expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293T, HeLa, or Jurkat cells).

-

An appropriate stimulus to activate the NF-κB pathway (e.g., IL-1β, TNFα, or LPS).

-

C25-140 (dissolved in DMSO).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cell line in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with a serial dilution of C25-140 for 1-2 hours. Include a DMSO control.

-

Stimulate the cells with the appropriate NF-κB activator (e.g., IL-1β at 10 ng/mL) for 6-8 hours. Include an unstimulated control.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of NF-κB activity by C25-140 relative to the stimulated DMSO control.

Summary and Conclusion

C25-140 is a valuable research tool and a promising therapeutic lead that selectively targets the E3 ligase activity of TRAF6. It achieves this by directly binding to TRAF6 and disrupting its crucial interaction with the E2 enzyme Ubc13. While it exhibits good selectivity over many other E3 ligases, its inhibitory effect on cIAP1 should be considered when interpreting experimental results, particularly in the context of TNFα signaling. The methodologies outlined in this guide provide a robust framework for further investigation into the biological activities of C25-140 and for the discovery of next-generation TRAF6 inhibitors with improved potency and selectivity.

References

- 1. IAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets of C25-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of C25-140, a first-in-class small molecule inhibitor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's activity, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Target and Mechanism of Action

C25-140 is a selective inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N).[1][2] TRAF6 is a key E3 ubiquitin ligase that, in conjunction with the E2 enzyme complex Ubc13/Uev1a, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins.[1][2] These non-degradative ubiquitin chains serve as signaling scaffolds, crucial for the activation of downstream pathways, most notably the canonical nuclear factor-κB (NF-κB) signaling cascade.[1][2][3]

C25-140 directly binds to TRAF6, thereby sterically hindering its interaction with Ubc13.[2][4] This disruption prevents the TRAF6-mediated synthesis of K63-linked polyubiquitin chains, leading to the inhibition of NF-κB activation.[1][2][3] This targeted interference with TRAF6 E3 ligase activity makes C25-140 a valuable tool for studying the roles of TRAF6 in various physiological and pathological processes, particularly in the realms of immunity and inflammation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for C25-140, providing a clear comparison of its activity in various experimental settings.

| Parameter | Value | Assay | Reference |

| IC50 | 2.8 µM | AlphaScreen assay (TRAF6-Ubc13 interaction) | [5] |

| Animal Model | Disease | Dosage and Administration | Observed Effect | Reference |

| Mouse | Psoriasis | Topical application | Amelioration of symptoms | [1] |

| Mouse | Rheumatoid Arthritis | Intraperitoneal injection | Improvement in disease outcome | [1] |

Signaling Pathway

C25-140 primarily impacts signaling pathways that are dependent on TRAF6 E3 ligase activity. The most well-characterized of these is the NF-κB signaling pathway, which is central to inflammatory and immune responses.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize C25-140 are provided below. These protocols are based on the methodologies described in the primary literature.

Co-immunoprecipitation to Assess TRAF6-Ubc13 Interaction

This protocol details the co-immunoprecipitation of TRAF6 to determine its interaction with endogenous Ubc13 in the presence of C25-140.

Cell Culture and Lysis:

-

Seed HEK293T cells and transfect with a construct expressing HA-tagged TRAF6.

-

Prior to harvesting, treat the cells with the desired concentrations of C25-140 or DMSO (vehicle control) for the specified duration.

-

Wash the cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

-